4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
Description
4-Benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a heterocyclic compound featuring a piperidine backbone substituted with a benzyl group and a 1,2,3-triazole ring bearing a 3-chlorophenyl moiety. The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity in target receptors. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and visualization via ORTEP .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(3-chlorophenyl)triazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-7-4-8-19(14-18)26-15-20(23-24-26)21(27)25-11-9-17(10-12-25)13-16-5-2-1-3-6-16/h1-8,14-15,17H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRHTKJQZFRRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorophenyl halide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Benzylation: The final step involves the benzylation of the piperidine ring using benzyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-Benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding to understand its biological activity and potential therapeutic uses.
Chemical Research: The compound serves as a model molecule in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The triazole ring and chlorophenyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Pyrazole Derivatives
- 5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Trifluoromethyl)Sulfinyl-1H-Pyrazole-3-Carbonitrile (Fipronil) Structural Differences: Replaces the triazole with a pyrazole ring; includes sulfinyl and trifluoromethyl groups. Functional Impact: The sulfinyl group in fipronil enhances insecticidal activity by targeting GABA receptors, whereas the triazole in the target compound may favor hydrogen bonding interactions .
- 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
Piperidine-Based Compounds
- Merbaphen (C16H16ClHgN2NaO6)
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-benzyl-1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a derivative of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.
Synthesis
The synthesis of triazole-containing compounds typically involves the use of click chemistry techniques, particularly the Huisgen reaction. The specific compound can be synthesized through the reaction of benzyl and piperidine derivatives with 3-chlorophenyl azide in the presence of a suitable catalyst. This method not only provides high yields but also ensures the formation of stable triazole rings.
Antimicrobial Properties
Research has shown that 1,2,3-triazoles exhibit significant antimicrobial activity. For instance, studies indicate that compounds similar to This compound possess inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (E. coli and S. aureus) | |
| Related triazoles | Antifungal (Candida albicans) |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A notable finding is that This compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization.
Case Study:
In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value comparable to standard chemotherapeutic agents. The mechanism was attributed to the compound's ability to disrupt microtubule dynamics.
Enzyme Inhibition
Triazole derivatives have also been evaluated for their enzyme inhibition properties. Specifically, This compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 5.5 | |
| Butyrylcholinesterase | Non-competitive | 7.0 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between This compound and its biological targets. These studies indicate strong binding affinities due to hydrogen bonding and hydrophobic interactions with key amino acids in the active sites of target enzymes.
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. Aromatic protons from the 3-chlorophenyl group appear as doublets (δ 7.2–7.8 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Crystallography : Use SHELXL for refinement. Anisotropic displacement parameters validate bond lengths (e.g., triazole C–N bonds: 1.31–1.34 Å) and angles .
How can researchers resolve discrepancies in reported biological activity data for this compound?
Advanced Research Question
Discrepancies often arise from assay conditions or structural impurities:
- Reproducibility Checks : Repeat assays with standardized protocols (e.g., MIC assays for antimicrobial activity at pH 7.4 ).
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
- Data Normalization : Compare results against control compounds (e.g., 1-(4-fluorophenyl)-analogues) to contextualize activity variations .
What strategies are effective for analyzing the structure-activity relationship (SAR) of analogs with varying substituents?
Advanced Research Question
- Substituent Screening : Replace the 3-chlorophenyl group with meta-fluoro, methyl, or nitro groups to assess electronic effects .
- Activity Comparison Table :
| Substituent | Position | Biological Activity (IC₅₀, μM) |
|---|---|---|
| -Cl | meta | 12.3 (Antimicrobial) |
| -F | para | 18.7 (Antimicrobial) |
| -CH₃ | meta | >50 (Inactive) |
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to correlate substituent electronegativity with binding affinity to target enzymes .
How can crystallographic data from SHELXL be leveraged to resolve challenges in molecular packing analysis?
Advanced Research Question
- Refinement Protocols : Apply TWIN/BASF commands in SHELXL to handle twinned crystals, common in piperidine-triazole hybrids .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., C–H···O/N) using WinGX/ORTEP. For example, intramolecular C17–H···N2 bonds stabilize the piperidine conformation .
- Packing Diagrams : Generate 3D lattice visualizations to assess π-π stacking between benzyl and chlorophenyl groups .
What experimental designs are optimal for evaluating metabolic stability in vitro?
Advanced Research Question
- Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values <10 μM indicate high metabolic liability .
How can researchers address low aqueous solubility during formulation for biological testing?
Basic Research Question
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes (5% w/v) to enhance solubility without cytotoxicity .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl on the benzyl ring) to reduce logP from 3.8 to 2.5, improving hydrophilicity .
What computational methods predict thermodynamic stability of the triazole-piperidine scaffold?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns. RMSD <2 Å indicates conformational stability .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energy (ΔG) for receptor-ligand complexes. ΔG < -30 kcal/mol suggests strong binding .
How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are effective?
Advanced Research Question
- Chiral Catalysis : Use (R)-BINAP ligands in asymmetric CuAAC to achieve >90% ee .
- HPLC Separation : Employ Chiralpak IA columns (hexane/isopropanol 85:15) with UV detection at 254 nm. Retention times differ by 1.2–1.5 minutes for enantiomers .
What mechanistic studies elucidate the compound’s mode of action against microbial targets?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to bacterial dihydrofolate reductase (DHFR). KD <1 μM indicates high affinity .
- Gene Knockdown : Use CRISPR-Cas9 to silence DHFR in E. coli. A ≥50% reduction in bacterial growth confirms target relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
